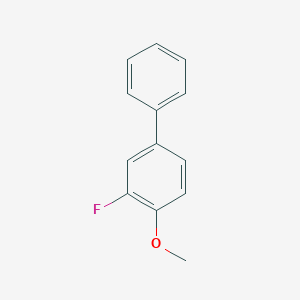
3-Fluoro-4-methoxybiphenyl
Cat. No. B8763106
Key on ui cas rn:
106291-23-0
M. Wt: 202.22 g/mol
InChI Key: VACQQHZZCOZKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05977105
Procedure details


Prepared according to the method described in example 36b) from 3-fluoro-4-methoxybiphenyl (0.99 g), boron tribromide (1.0 M in dichloromethane, 9.8 ml) and dichloromethane (15 ml). After work up the residue was purified by column chromatography over silica eluting with dichloromethane:ethanol (19:1) to give the sub-title compound as a pale yellow crystalline solid (0.52 g).



Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:5]=[CH:6][C:7]=1[O:8]C.B(Br)(Br)Br>ClCCl>[F:1][C:2]1[CH:3]=[C:4]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:5]=[CH:6][C:7]=1[OH:8]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.99 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1OC)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
9.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
Step Three
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After work up the residue was purified by column chromatography over silica eluting with dichloromethane:ethanol (19:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=CC1O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.52 g | |
| YIELD: CALCULATEDPERCENTYIELD | 56.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
